molecular formula C10H23N3 B13953813 N,N-Dimethyl-2-(4-methylpiperazin-1-YL)propan-1-amine CAS No. 99868-83-4

N,N-Dimethyl-2-(4-methylpiperazin-1-YL)propan-1-amine

Cat. No.: B13953813
CAS No.: 99868-83-4
M. Wt: 185.31 g/mol
InChI Key: BFFGCZUZWAAJSC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H21N3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with 2-chloropropane-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized as a surfactant and stabilizer in various industrial formulations.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s structural features, including the piperazine ring and dimethylamino group .

Properties

CAS No.

99868-83-4

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine

InChI

InChI=1S/C10H23N3/c1-10(9-11(2)3)13-7-5-12(4)6-8-13/h10H,5-9H2,1-4H3

InChI Key

BFFGCZUZWAAJSC-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)N1CCN(CC1)C

Origin of Product

United States

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